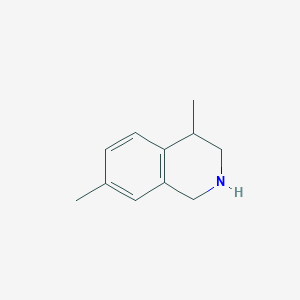

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-5,9,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTARDXHEOXMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612707 | |

| Record name | 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267865-80-4 | |

| Record name | 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Substituted Ketoamides via Grignard Reagents

A robust method for synthesizing 1,1-disubstituted tetrahydroisoquinolines involves the use of Grignard reagents to functionalize ketoamides prior to cyclization. As demonstrated by Bobowski et al., this approach begins with the reaction of ketoamides (e.g., 3a–c ) with organomagnesium compounds such as methylmagnesium bromide (MeMgBr) to form tertiary alcohols (4 ) or dialkylated intermediates (5 ) . Subsequent cyclization of these intermediates in the presence of p-toluenesulfonic acid (PTSA) yields 1,1-disubstituted tetrahydroisoquinolines with exceptional efficiency (Table 1).

Table 1: Cyclization Yields of Ketoamide-Derived Intermediates

| Starting Material | Grignard Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ketoamide 3a | MeMgBr | PTSA | CH₂Cl₂ | 95 |

| Ketoamide 3b | EtMgBr | PTSA | CH₂Cl₂ | 92 |

| Ketoamide 3c | PhMgBr | PTSA | CH₂Cl₂ | 90 |

For 4,7-DMTHIQ, this method could be adapted by employing a pre-methylated β-phenylethylamine derivative as the starting material. The methyl groups at the 4- and 7-positions would be introduced during the initial ketoamide synthesis, followed by Grignard-mediated alkylation and acid-catalyzed cyclization .

Acid-Catalyzed Cyclization of Hydroxyamides

Hydroxyamides derived from the reduction of ketoamides serve as versatile precursors for tetrahydroisoquinoline synthesis. Sodium borohydride (NaBH₄) reduction of ketoamides generates hydroxyamides (4 ), which undergo cyclization in dichloromethane with catalytic PTSA to form the tetrahydroisoquinoline core . This method achieves yields exceeding 90% under mild conditions (room temperature, 30 minutes).

Key Reaction Parameters:

-

Catalyst Loading: 5 mol% PTSA

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Reaction Time: 30 minutes

For 4,7-DMTHIQ, the hydroxyamide intermediate would require methyl substituents at the 4- and 7-positions prior to cyclization. This could be accomplished through selective methylation of the phenethylamine precursor using methyl iodide or dimethyl sulfate .

Photochemical Functionalization and Cyclization

Emerging photochemical strategies offer a novel route to tetrahydroisoquinoline derivatives. Zeitler et al. demonstrated that irradiation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with blue LEDs in the presence of bromotrichloromethane (CBrCl₃) and acetonitrile facilitates efficient functionalization at the 1-position . While this method was applied to synthesize brominated derivatives, its principles could be extended to methyl-group incorporation via radical-mediated alkylation.

Optimized Photochemical Conditions:

-

Light Source: Blue LEDs (450 nm)

-

Reagent: CBrCl₃ (1.5 equiv)

-

Solvent: Acetonitrile

Adapting this protocol for 4,7-DMTHIQ would require substituting bromotrichloromethane with a methyl-group donor, such as dimethylzinc, under controlled radical conditions.

Mitsunobu Reaction for Late-Stage Functionalization

The Mitsunobu reaction has been employed to introduce diverse substituents into tetrahydroisoquinoline scaffolds. In a study by JSTAGE, 7-hydroxy-6-tetrazolyltetrahydroisoquinolines underwent Mitsunobu alkylation with tertiary amines to yield 2,7-disubstituted derivatives . This method could be repurposed to install methyl groups at the 4- and 7-positions using methanol or methyl iodide as alkylating agents.

Representative Mitsunobu Protocol:

-

Substrate: 7-Hydroxy-tetrahydroisoquinoline

-

Alkylating Agent: Methanol

-

Reagents: DIAD, PPh₃

-

Solvent: THF

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Grignard Cyclization | 90–95 | High | Moderate |

| Acid-Catalyzed | 90–97 | High | High |

| Photochemical | 94 | Moderate | Low |

| Mitsunobu | 60–75 | Low | High |

The Grignard and acid-catalyzed methods are preferred for large-scale synthesis due to their high yields and compatibility with industrial equipment. Photochemical approaches, while efficient, require specialized light sources and exhibit limited tolerance for electron-deficient substrates. The Mitsunobu reaction offers precision in late-stage functionalization but suffers from lower yields and stoichiometric reagent use .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be further hydrogenated to produce decahydroisoquinoline.

Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted tetrahydroisoquinolines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Palladium on carbon or platinum oxide.

Substitution: Halo acetophenones and suitable bases like triethylamine.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Substituted tetrahydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMTHIQ has emerged as a lead compound in the development of new pharmaceuticals due to its diverse biological activities. Its applications include:

- Neuroprotective Agents : DMTHIQ has shown promise in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies indicate that it may help mitigate oxidative stress and inflammation in neuronal tissues.

- Antidepressant Properties : Research suggests that DMTHIQ exhibits antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anticancer Activity : Preliminary studies have indicated that DMTHIQ derivatives possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Pharmacological Studies

The pharmacological profile of DMTHIQ is extensive, with studies highlighting its interaction with various biological targets:

- Enzyme Inhibition : DMTHIQ has been studied for its ability to inhibit specific enzymes that play roles in disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .

- Receptor Binding : The compound's unique methyl substitutions enhance its binding affinity to neurotransmitter receptors, influencing its efficacy as a therapeutic agent. This specificity allows for targeted interactions with biological molecules, potentially leading to fewer side effects compared to traditional drugs .

Synthesis and Derivatives

Several synthesis methods for DMTHIQ have been developed, allowing for the creation of various derivatives with enhanced properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C₉H₁₁N | Contains one methyl group; studied for neuropharmacological effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃N | Features a methoxy group; known for antidepressant activity |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₅N | Benzyl substitution enhances lipophilicity; investigated for various biological activities |

The structural modifications of DMTHIQ derivatives can significantly influence their pharmacological profiles and therapeutic applications .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of DMTHIQ demonstrated that it reduced neuronal cell death in models of oxidative stress. The results indicated a significant decrease in markers of apoptosis when treated with DMTHIQ compared to control groups .

Case Study 2: Antidepressant Activity

In a behavioral study using rodent models of depression, DMTHIQ administration resulted in increased locomotor activity and reduced immobility time in forced swim tests. These findings suggest that DMTHIQ may modulate serotonergic and dopaminergic systems effectively .

Case Study 3: Anticancer Potential

Research on the anticancer properties of DMTHIQ derivatives showed that certain compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlights the potential for developing new anticancer therapies based on this compound .

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the function of dopaminergic neurons by altering dopamine metabolism in the central nervous system . The compound exhibits neuroprotective effects by scavenging free radicals and inhibiting monoamine oxidase . Additionally, it has been shown to antagonize the glutamatergic system, contributing to its neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

Key structural differences among THIQ derivatives include substituent positions (e.g., 4,7- vs. 6,7-), functional groups (methyl, methoxy, hydroxyl), and N-methylation status. These variations significantly influence pharmacological activity, toxicity, and metabolic pathways.

Table 1: Structural and Functional Comparisons

Neurotoxicity Mechanisms

- Catechol vs. Non-Catechol TIQs: Catechol derivatives (e.g., salsolinol) exhibit higher cytotoxicity due to redox cycling and reactive oxygen species (ROS) generation . Non-catechol TIQs like 4,7-Dimethyl-THIQ may require N-methylation to become toxic, forming isoquinolinium ions that inhibit mitochondrial complex I, similar to MPP+ .

- Metabolism: 4,7-Dimethyl-THIQ’s methyl groups may sterically hinder metabolic hydroxylation, altering its detoxification compared to 1-methyl-TIQ, which is hydroxylated at the 4-position .

Pharmacological Targets

- 6,7-Dimethoxy-THIQ Derivatives: These compounds act as β-adrenoceptor agents (weak agonists/antagonists) and selective σ2 receptor ligands, highlighting the role of methoxy groups in receptor interaction .

- 1,3-Dimethyl-THIQ : This amphetamine-derived TIQ accumulates in the brain and induces PD-like motor deficits, underscoring the impact of alkylation patterns on neurotoxicity .

Metabolic and Distribution Profiles

- Blood-Brain Barrier Penetration : Both TIQ and 1-methyl-TIQ cross the blood-brain barrier efficiently, with brain concentrations 4.5-fold higher than blood . 4,7-Dimethyl-THIQ’s lipophilic methyl groups may further enhance its brain uptake.

- Excretion: Over 70% of TIQ and 1-methyl-TIQ are excreted unchanged, while hydroxylated and N-methylated metabolites constitute minor fractions .

Key Research Findings

- Neuroprotective vs. Neurotoxic Effects: Non-catechol TIQs like 1-methyl-TIQ exhibit neuroprotective properties at low concentrations but become toxic upon N-methylation . This duality complicates the role of 4,7-Dimethyl-THIQ in PD pathogenesis.

- Species-Specific Metabolism : Rodent studies show 1,3-dimethyl-TIQ formation from amphetamines, suggesting interspecies metabolic differences that may affect translational relevance .

Biologische Aktivität

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is an organic compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities. This article explores the biological activity of DMTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and mechanisms of action.

DMTIQ is characterized by two methyl groups at the 4th and 7th positions of the tetrahydroisoquinoline skeleton. It can be synthesized through various methods, including cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents or through large-scale hydrogenation processes using catalysts like palladium on carbon.

Biological Activities

DMTIQ has been studied for several biological activities:

- Neuroprotective Effects : Research indicates that DMTIQ exhibits neuroprotective properties, particularly in dopaminergic neurons. It modulates dopamine metabolism in the central nervous system, which is crucial for potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

- Anti-Cancer Properties : Preliminary studies suggest that DMTIQ may have anti-cancer effects. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : DMTIQ and its derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease .

The mechanism of action of DMTIQ involves several pathways:

- Dopaminergic Modulation : DMTIQ interacts with dopaminergic pathways, influencing dopamine levels and receptor activity. This modulation is essential for its neuroprotective effects.

- Apoptosis Pathway Activation : Studies have indicated that DMTIQ may activate intrinsic apoptosis pathways through mitochondrial signaling. This includes the activation of caspases and modulation of reactive oxygen species (ROS) levels .

Case Studies

- Neuroprotection in Animal Models : A study observed that DMTIQ administration in mice subjected to neurotoxic agents resulted in reduced neuronal loss and improved motor function. The compound was found to decrease oxidative stress markers significantly.

- Cancer Cell Line Studies : In vitro studies demonstrated that DMTIQ derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis through ROS generation .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of DMTIQ:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | No methyl substitutions | Basic properties; less biological activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Used in synthesis; varied activity |

| Salsolinol (6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) | Catechol derivative | Neurotoxic and neuroprotective properties |

DMTIQ's specific substitution pattern contributes to its distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do they compare in yield and scalability?

- Methodological Answer : The compound can be synthesized via cyclization of ketoamides with organomagnesium reagents (e.g., Grignard reagents), achieving high yields through controlled reaction conditions . Alternatively, a three-step approach using phenethylamine as a starting material involves acetylation, cyclization with polyphosphoric acid (PPA), and reduction with potassium borohydride, offering cost-effectiveness and fewer byproducts . For regioselective methylation, Pictet-Spengler reactions with substituted benzylamines are recommended . Scalability varies: organomagnesium-based methods require anhydrous conditions, while phenethylamine routes are simpler but may need purification optimization.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer :

- 1H/13C NMR : Focus on methyl group signals (δ ~1.2–1.5 ppm for CH3) and aromatic protons (δ ~6.5–7.5 ppm). Integration ratios distinguish dimethyl substitution patterns at positions 4 and 7 .

- IR : Key peaks include C-H stretching (~2800–3000 cm⁻¹ for aliphatic CH3) and aromatic C=C (~1450–1600 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 175 for the base structure) and fragmentation patterns (loss of methyl groups) validate the backbone .

Q. What solvent systems and chromatographic methods are ideal for purifying 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) for reactions, followed by silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for separation. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related isomers .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the tetrahydroisoquinoline ring influence bioactivity, and how can these be systematically studied?

- Methodological Answer :

- Steric Effects : Introduce bulky groups (e.g., phenyl, tert-butyl) at positions 1 or 3 to assess receptor binding steric hindrance. Compare IC50 values in enzyme assays .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at position 7) enhance electrophilicity, potentially increasing interactions with nucleophilic residues. Use Hammett constants (σ) to correlate substituent effects with activity trends .

- Tools : Molecular docking (AutoDock Vina) paired with QSAR models quantifies substituent contributions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Orthogonal Assays : Validate findings using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems .

Q. How can bifunctional 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives be synthesized, and what challenges arise in their characterization?

- Methodological Answer :

- Synthesis : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups at position 4, followed by reductive amination for secondary functionalization .

- Challenges : Steric clashes during cyclization reduce yields; optimize using microwave-assisted synthesis to accelerate kinetics .

- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions. X-ray crystallography confirms stereochemistry .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline, and how can enantioselectivity be improved?

- Methodological Answer :

- Catalysts : Chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium show moderate enantiomeric excess (ee ~70–80%). Screen newer catalysts like squaramide-based organocatalysts for higher selectivity .

- Solvent Effects : Polar solvents (e.g., THF) enhance transition-state organization. Combine with low temperatures (−20°C) to stabilize intermediates .

Data Analysis & Interpretation

Q. How can computational modeling guide the design of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline analogs with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.